molecular formula C5H8N4 B1590211 3-Hydrazinyl-6-methylpyridazine CAS No. 38956-79-5

3-Hydrazinyl-6-methylpyridazine

Cat. No. B1590211
CAS RN: 38956-79-5
M. Wt: 124.14 g/mol
InChI Key: FIEDFVRFAQARPW-UHFFFAOYSA-N
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Description

3-Hydrazinyl-6-methylpyridazine, also known as HMP, is an organic compound that has a wide range of applications in both scientific research and industrial production. It is a colorless, crystalline solid with an aromatic odor and has been used in the synthesis of pharmaceuticals, dyes, and other organic compounds. HMP is also used as a catalyst in organic reactions, as a reagent in chromatography and spectroscopy, and as a building block for the synthesis of various chemical compounds.

Scientific Research Applications

Synthesis and Structural Characterization

3-Hydrazinyl-6-methylpyridazine is a compound that has been utilized in various synthetic processes. A study by Xin Bing-wei demonstrated the synthesis of a related compound, 3-Bromo-6-methylpyridazine, which involved a multi-step process including cyclization with hydrazine hydrate (Xin Bing-wei, 2008). This highlights the potential of hydrazinylpyridazine derivatives in chemical synthesis, especially in the context of creating structurally diverse molecules.

Crystallographic Studies

The molecular structure and crystallography of compounds similar to 3-hydrazinyl-6-methylpyridazine have been examined. For instance, Abdul Qayyum Ather et al. studied the crystal structure of 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine, providing insights into the planarity and hydrogen bonding patterns within such molecules (Abdul Qayyum Ather et al., 2010).

Antimicrobial and Antioxidant Properties

Research by E. M. Flefel et al. involved synthesizing novel pyridine derivatives, including compounds starting from 6-(3,4-dimethylphenyl)-2-hydrazinyl-4-(thiophen-2-yl)-pyridine-3-carbonitrile. These compounds exhibited antimicrobial and antioxidant activity, suggesting potential biological applications for hydrazinylpyridazine derivatives (E. M. Flefel et al., 2018).

Antiviral Evaluation

Another study by E. M. Flefel et al. explored the synthesis of pyridazine derivatives, including hydrazinylpyridazine, for evaluating antiviral activity against hepatitis A virus (HAV). This demonstrates the potential of hydrazinylpyridazine derivatives in developing antiviral agents (E. M. Flefel et al., 2017).

Inhibitory Effects on Copper Corrosion

A. Zarrouk et al. conducted a study on the inhibitory effect of substituted pyridazines on copper corrosion in nitric acid. This research, involving density functional approach calculations, indicates the potential application of hydrazinylpyridazine derivatives in corrosion inhibition (A. Zarrouk et al., 2012).

Biotransformation Studies

Research by H. Borchert et al. on pyridazines, including 3-methylpyridazine, involved studying the oxidative biotransformation, suggesting potential metabolic pathways and interactions of hydrazinylpyridazine derivatives in biological systems (H. Borchert et al., 1989).

properties

IUPAC Name

(6-methylpyridazin-3-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c1-4-2-3-5(7-6)9-8-4/h2-3H,6H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEDFVRFAQARPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30495389
Record name 3-Hydrazinyl-6-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30495389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydrazinyl-6-methylpyridazine

CAS RN

38956-79-5
Record name 3-Hydrazinyl-6-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30495389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydrazinyl-6-methylpyridazine
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Synthesis routes and methods

Procedure details

To a suspension of 3-chloro-6-methyl-pyridazine (3 g, 23.3 mmol) in ethanol (45 mL) was added hydrazine hydrate (45 mL) and the resultant mixture was heated to reflux for 3 hrs. Most of the solvent was removed under reduced pressure and the white solid was collected by filtration and washed with ethanol. Upon drying 2.3 g of (6-methyl-pyridazin-3-yl)-hydrazine was obtained as a white crystalline solid (80% yield).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JS Ruso, R Nagappan, RS Kumaran - Journal of the Korean Chemical …, 2013 - Citeseer
A facile one-pot syhthesis of 3-substituted triazolopyridazine and thieno-triazolopyridazine derivatives is described. This protocol involves the preparation of heteroaryl hydrazone from …
Number of citations: 5 citeseerx.ist.psu.edu

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